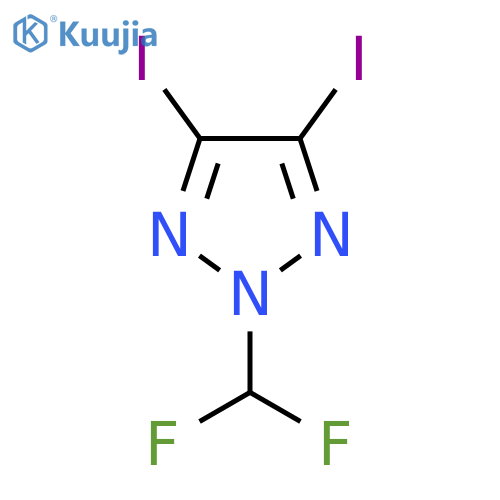

Cas no 2839157-92-3 (2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole)

2839157-92-3 structure

商品名:2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 2839157-92-3

- 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole

- 2-(difluoromethyl)-4,5-diiodotriazole

- EN300-37373971

-

- インチ: 1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H

- InChIKey: BTJMAQRKMXHRBE-UHFFFAOYSA-N

- ほほえんだ: IC1C(=NN(C(F)F)N=1)I

計算された属性

- せいみつぶんしりょう: 370.82280g/mol

- どういたいしつりょう: 370.82280g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37373971-1.0g |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95.0% | 1.0g |

$871.0 | 2025-03-18 | |

| Enamine | EN300-37373971-0.1g |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95.0% | 0.1g |

$301.0 | 2025-03-18 | |

| Enamine | EN300-37373971-0.5g |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95.0% | 0.5g |

$679.0 | 2025-03-18 | |

| 1PlusChem | 1P02AFVX-5g |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95% | 5g |

$3183.00 | 2024-05-07 | |

| Aaron | AR02AG49-50mg |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95% | 50mg |

$303.00 | 2025-02-17 | |

| 1PlusChem | 1P02AFVX-50mg |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95% | 50mg |

$303.00 | 2024-05-07 | |

| 1PlusChem | 1P02AFVX-250mg |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95% | 250mg |

$595.00 | 2024-05-07 | |

| Enamine | EN300-37373971-2.5g |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95.0% | 2.5g |

$1707.0 | 2025-03-18 | |

| Enamine | EN300-37373971-5.0g |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95.0% | 5.0g |

$2525.0 | 2025-03-18 | |

| Enamine | EN300-37373971-10.0g |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole |

2839157-92-3 | 95.0% | 10.0g |

$3746.0 | 2025-03-18 |

2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

2839157-92-3 (2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole) 関連製品

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量